![molecular formula C7H13NO2 B14410971 1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one CAS No. 87842-88-4](/img/structure/B14410971.png)
1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features an aminooxy group attached to an ethanone backbone, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one can be achieved through enantioselective aminomethylation. This process involves the reaction of 1-(benzyloxy)propan-2-one with 3-[(pent-2-yn-1-yl)oxy]aniline and aliphatic aldehydes in the presence of pseudoephedrine as a chiral catalyst. The reaction is carried out in an aqueous medium at 25°C for 24 hours, resulting in the formation of Mannich type condensation products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminooxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted ethanones, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one has several scientific research applications:
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of antimicrobial and cytotoxic agents.
Medicine: Its role in the synthesis of optically pure medicines makes it valuable in pharmaceutical research.
Industry: The compound is used in the design of environmentally benign synthesis methods for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one involves its interaction with molecular targets through its aminooxy group. This group can form covalent bonds with various substrates, leading to the formation of stable products. The compound’s ability to participate in Mannich reactions highlights its role in introducing aminoalkyl substituents into molecules, which is crucial for its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzyloxy)propan-2-one: Used in similar Mannich reactions.
3-[(Pent-2-yn-1-yl)oxy]aniline: Another compound involved in enantioselective aminomethylation.
Aliphatic Aldehydes: Commonly used in the synthesis of Mannich bases.
Uniqueness
1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one stands out due to its specific structure, which allows for unique interactions in chemical reactions. Its ability to form stable Mannich type condensation products with high diastereoisomeric excess makes it a valuable compound in asymmetric synthesis and pharmaceutical research .
Propiedades
Número CAS |
87842-88-4 |
|---|---|
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
(pent-3-en-2-ylamino) acetate |
InChI |
InChI=1S/C7H13NO2/c1-4-5-6(2)8-10-7(3)9/h4-6,8H,1-3H3 |
Clave InChI |
GGLUTJODORPUAS-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(C)NOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


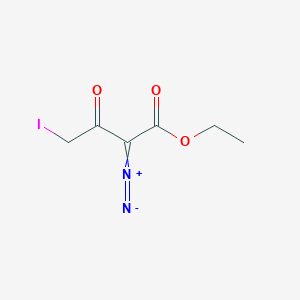
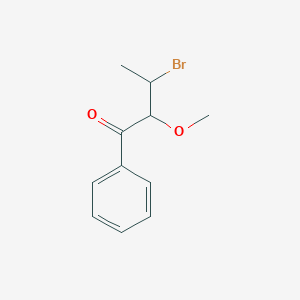

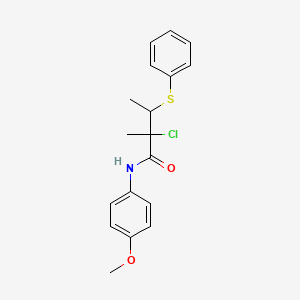
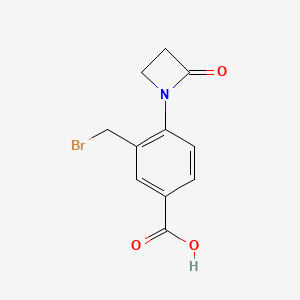
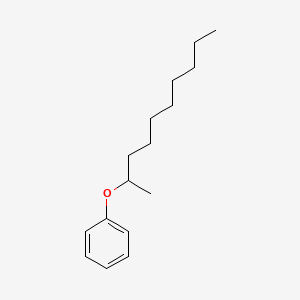
![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)
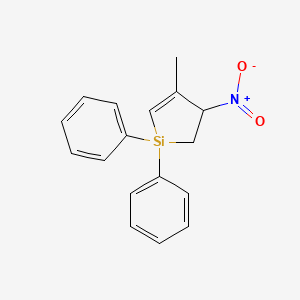
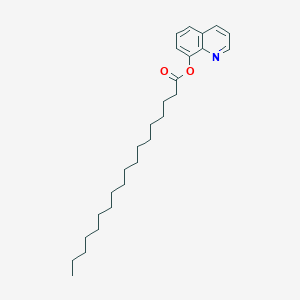
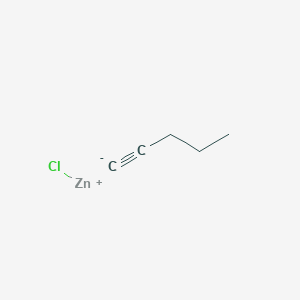

![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
![6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14410934.png)
![2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol](/img/structure/B14410956.png)
